SMI-4a - 438190-29-5

SMI-4a

Catalog Number: EVT-283643
CAS Number: 438190-29-5
Molecular Formula: C11H6F3NO2S
Molecular Weight: 273.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SMI-4a is a small molecule belonging to the benzylidene-thiazolidine-2,4-dione class of compounds. [, ] It acts as a potent and selective inhibitor of the Pim family of serine/threonine kinases. [, , , , , , , , ] SMI-4a exhibits significant antitumor activity in vitro and in vivo against various cancer cell lines and animal models, including those of leukemia, lymphoma, myeloma, prostate cancer, melanoma, and lung cancer. [, , , , , , , , , , , , , , , ] This compound has been extensively studied for its potential as an anticancer agent due to its role in inhibiting Pim kinases, which are implicated in tumor cell proliferation, survival, and drug resistance.

Synthesis Analysis

While the provided papers do not offer a detailed protocol for the synthesis of SMI-4a, they allude to the general synthetic approach used for benzylidene-thiazolidine-2,4-diones. [, ] Typically, these compounds are synthesized via the Knoevenagel condensation reaction. This reaction involves condensing an aromatic aldehyde, in this case 3-(trifluoromethyl)benzaldehyde, with a thiazolidine-2,4-dione derivative under basic conditions.

Molecular Structure Analysis

SMI-4a exerts its antitumor effects primarily through the inhibition of Pim kinases, particularly Pim-1 and Pim-3. [, , , , , , , , ] Pim kinases are involved in various signaling pathways that regulate cell growth, proliferation, survival, and drug resistance.

Mechanism of Action
  • Cell cycle arrest: SMI-4a induces G1 phase cell cycle arrest by increasing the levels of the cell cycle inhibitor p27Kip1. [, , ] This arrest prevents cells from progressing through the cell cycle, inhibiting uncontrolled proliferation.

  • Apoptosis induction: SMI-4a triggers apoptosis through the mitochondrial pathway, characterized by caspase activation and PARP cleavage. [, , , , ] This mechanism eliminates cancerous cells by programmed cell death.

  • Inhibition of mTORC1 signaling: SMI-4a inhibits the mTORC1 signaling pathway by activating AMPK and decreasing the levels of Raptor, a key component of the mTORC1 complex. [, ] This inhibition suppresses protein synthesis and reduces cell growth.

  • Modulation of Bcl-2 family proteins: SMI-4a decreases the levels of the anti-apoptotic protein Mcl-1 and increases the levels of the pro-apoptotic protein Noxa. [, ] This modulation shifts the balance towards apoptosis and enhances cell death in cancer cells.

Applications
  • In vitro studies: SMI-4a is extensively used in in vitro studies to investigate the role of Pim kinases in various cellular processes, including cell proliferation, apoptosis, cell cycle regulation, signal transduction, and drug resistance. [, , , , , , , , , , , , , , , , ]

  • In vivo studies: SMI-4a is employed in preclinical studies using animal models to evaluate its efficacy as an anticancer agent against various cancers, including leukemia, lymphoma, myeloma, prostate cancer, melanoma, and lung cancer. [, , , , , , , , , , , , , , , ]

  • Combination therapy: Researchers are exploring the use of SMI-4a in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance. [, , , , ] Studies have shown synergistic effects when SMI-4a is combined with MEK inhibitors, standard chemotherapeutic agents, Bcl-2 antagonists, and autophagy inhibitors.

  • Biomarker development: Research suggests that Pim kinase expression levels could serve as a potential biomarker for predicting response to SMI-4a treatment. [, , ] This could help identify patients who are more likely to benefit from PIM kinase-targeted therapy.

SMI-16a

Compound Description: SMI-16a is a thiazolidine-2,4-dione compound structurally similar to SMI-4a. It exhibits potent inhibitory activity against Pim kinases, particularly Pim-2, and has shown efficacy against multiple myeloma cells, especially in acidic conditions. [ [] ] SMI-16a suppresses the drug efflux function of breast cancer resistance protein (BCRP) in myeloma cells, suggesting potential for overcoming drug resistance. [ [] ]

Relevance: SMI-16a's structural similarity to SMI-4a and shared mechanism of action as a Pim kinase inhibitor underscores the importance of the thiazolidine-2,4-dione scaffold for targeting these kinases. The enhanced activity observed in acidic conditions makes SMI-16a a promising candidate for treating myeloma within the bone marrow microenvironment, which is often characterized by low pH. [ [] ]

Quercetin

Compound Description: Quercetin is a naturally occurring flavonoid with a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Notably, it has been identified as a Pim kinase inhibitor without inhibitory activity against FLT3. [ [] ]

Relevance: Unlike SMI-4a, quercetin primarily exhibits cytostatic effects in acute myeloid leukemia (AML) cells, suggesting that it might act through different mechanisms or target distinct downstream pathways. [ [] ] Nonetheless, its identification as a Pim kinase inhibitor with a distinct structure from SMI-4a provides valuable insights for developing novel Pim inhibitors with improved efficacy and specificity.

AZD1208

Compound Description: AZD1208 is a potent and selective small-molecule inhibitor of Pim kinases that has been investigated in preclinical and clinical studies for treating hematologic malignancies and solid tumors. [ [] ] It induces apoptosis in leukemia cells and inhibits tumor growth in vivo. [ [, ] ]

Relevance: Although structurally different from SMI-4a, AZD1208 shares a similar mechanism of action as a Pim kinase inhibitor, highlighting the therapeutic potential of targeting these kinases in cancer. The differential effects observed between AZD1208 and SMI-4a on HTLV-1-derived cell lines suggest that subtle structural differences within Pim inhibitors can lead to distinct pharmacological profiles. [ [] ]

ABT-737

Compound Description: ABT-737 is a small-molecule inhibitor that specifically targets Bcl-2 family proteins, which are key regulators of apoptosis. It has demonstrated synergistic cytotoxic effects when combined with SMI-4a in prostate cancer cell lines. [ [, ] ]

ABT-199 (Venetoclax)

Compound Description: ABT-199, also known as Venetoclax, is a potent and selective Bcl-2 inhibitor that has been approved for treating chronic lymphocytic leukemia (CLL). Like ABT-737, it disrupts the balance of pro-apoptotic and anti-apoptotic proteins, leading to cancer cell death. [ [] ]

Relevance: While not structurally related to SMI-4a, ABT-199, in combination with Pim kinase inhibitors, primarily shows additive cytotoxicity in CLL cells, suggesting a less robust synergistic effect compared to ABT-737. [ [] ] This difference in synergy highlights the importance of carefully selecting combination therapies based on the specific cancer type and molecular characteristics of the tumor cells.

Properties

CAS Number

438190-29-5

Product Name

SMI-4a

IUPAC Name

(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C11H6F3NO2S

Molecular Weight

273.23 g/mol

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5-

InChI Key

NGJLOFCOEOHFKQ-YVMONPNESA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2

Solubility

Soluble in DMSO, not in water

Synonyms

SMI-4a; SMI4a; SMI 4a; TCS PIM-1 4a.

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C\2/C(=O)NC(=O)S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.